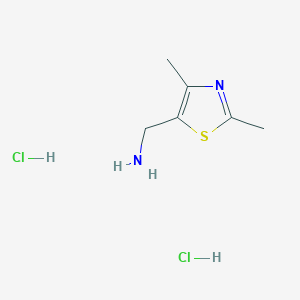

(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride

Description

BenchChem offers high-quality (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S.2ClH/c1-4-6(3-7)9-5(2)8-4;;/h3,7H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXJSYXKOHKTBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

spectroscopic data for (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride

An In-Depth Technical Guide to the Spectroscopic Characterization of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride

Abstract

(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride is a substituted thiazole derivative of significant interest to medicinal chemistry and drug development professionals. The thiazole scaffold is a cornerstone in the synthesis of compounds with diverse pharmacological activities. Rigorous structural confirmation and purity assessment are paramount for any downstream application, mandating a comprehensive spectroscopic characterization. This technical guide provides a robust framework for obtaining and interpreting the full spectroscopic profile of this target compound. It outlines detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Beyond mere procedural steps, this document elucidates the scientific rationale behind experimental choices and presents a predictive analysis of the expected spectral data, offering researchers a self-validating system for structural verification. This guide is designed to serve as an essential resource for scientists engaged in the synthesis, quality control, and application of this and related heterocyclic compounds.

Introduction: The Significance of Spectroscopic Verification

The Thiazole Scaffold in Drug Discovery

The 1,3-thiazole ring is a privileged heterocyclic motif frequently incorporated into the structure of pharmacologically active agents. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a key building block in compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The precise substitution pattern on the thiazole ring is critical to a compound's efficacy and safety profile, making unambiguous structural determination a non-negotiable step in the research and development pipeline.

Compound Profile: (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride

This guide focuses on the dihydrochloride salt of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine, a molecule that combines the thiazole core with a reactive primary amine function, presenting a versatile scaffold for further chemical modification.

| Property | Value | Source |

| Chemical Name | (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride | [1][2] |

| CAS Number | 1185293-90-6 | [1][2] |

| Molecular Formula | C₆H₁₂Cl₂N₂S | [3] |

| Molecular Weight | 215.14 g/mol | [3] |

| Structure |  |

Rationale for Multi-Technique Spectroscopic Analysis

No single analytical technique can provide absolute structural proof. A robust chemical characterization relies on the synergistic integration of multiple spectroscopic methods.

-

NMR Spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms.

-

Mass Spectrometry provides the exact molecular weight and offers clues to the structure through fragmentation patterns.

-

Infrared Spectroscopy identifies the specific functional groups present in the molecule.

-

UV-Vis Spectroscopy reveals information about the electronic conjugation within the chromophore.

This guide will detail the acquisition and interpretation of data from each of these techniques to build an unassailable structural proof for the target compound.

Proposed Synthetic Pathway: Reductive Amination

To perform spectroscopic analysis, a pure sample of the target compound is required. A highly efficient and common method for synthesizing primary amines from aldehydes is direct reductive amination.[4] This proposed pathway begins with the commercially available 2,4-dimethyl-1,3-thiazole-5-carbaldehyde.

Caption: Proposed synthesis via direct reductive amination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. We will examine the predicted data for both proton (¹H) and carbon-13 (¹³C) nuclei.

Predicted ¹H and ¹³C NMR Spectra

The expected chemical shifts are predicted based on the electronic environment of each nucleus. The dihydrochloride form means the amine will be protonated (-CH₂NH₃⁺) and the thiazole nitrogen is also likely protonated, influencing adjacent signals.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Label | Protons | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|---|

| a | -CH₃ (at C4) | ~2.4 | Singlet (s) | 3H | Methyl group on an sp² carbon of the thiazole ring. |

| b | -CH₃ (at C2) | ~2.7 | Singlet (s) | 3H | Methyl group adjacent to the protonated thiazole nitrogen, causing a downfield shift. |

| c | -CH₂ - | ~4.3 | Singlet (s) | 2H | Methylene group adjacent to the electron-withdrawing thiazole ring and the ammonium group. |

| d | -NH₃ ⁺ | ~8.5 | Broad Singlet (br s) | 3H | Protons on nitrogen (ammonium salt), typically broad and downfield. Exchangeable with D₂O. |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Label | Carbon | Predicted Shift (δ, ppm) | Rationale |

|---|---|---|---|

| 1 | C H₃ (at C4) | ~15 | Standard sp³ methyl carbon on a heterocyclic ring. |

| 2 | C H₃ (at C2) | ~19 | sp³ methyl carbon adjacent to the heteroaromatic system. |

| 3 | -C H₂- | ~35 | Methylene carbon shifted downfield by the adjacent ammonium and thiazole groups. |

| 4 | C 4-CH₃ | ~148 | Quaternary sp² carbon of the thiazole ring. |

| 5 | C 5-CH₂ | ~125 | Quaternary sp² carbon of the thiazole ring, site of substitution. |

| 6 | C 2-CH₃ | ~165 | sp² carbon adjacent to both sulfur and protonated nitrogen, resulting in a significant downfield shift. |

Detailed Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Rationale: DMSO-d₆ is chosen for its ability to dissolve polar hydrochloride salts and to allow for the observation of exchangeable N-H protons, which would be lost in D₂O.[5]

-

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference, setting its chemical shift to 0.00 ppm.[6]

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[7] Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity and spectral resolution.

-

¹H NMR Acquisition:

-

Acquire data using a standard pulse sequence.

-

Set a spectral width of approximately 12-15 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets.

-

Set a spectral width of approximately 200-220 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick peaks for both spectra.

Caption: Workflow for NMR data interpretation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information from its fragmentation pattern.

Predicted Mass Spectrum

For this polar, pre-charged molecule, Electrospray Ionization (ESI) in positive ion mode is the technique of choice. The analysis will be on the free base form (C₆H₁₀N₂S, MW = 142.22).

Table 3: Predicted High-Resolution MS (ESI⁺) Data

| Ion | Calculated m/z | Rationale |

|---|---|---|

| [M+H]⁺ | 143.0638 | The protonated molecular ion of the free base (C₆H₁₁N₂S⁺). This is expected to be the base peak. |

| [M+Na]⁺ | 165.0457 | A common adduct observed in ESI-MS. |

Detailed Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~10-20 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.

-

Rationale: Acetonitrile/water is a common mobile phase for ESI, and formic acid aids in the protonation of the analyte to form the [M+H]⁺ ion.

-

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ESI source.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Source Parameters: Optimize ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to maximize the signal of the [M+H]⁺ ion.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da). Ensure the instrument is calibrated to provide high mass accuracy (typically < 5 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The spectrum will show characteristic absorption bands for the amine salt and the thiazole ring.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3100-2800 | -NH₃⁺ | N-H stretch (ammonium salt) |

| 2950-2850 | C-H (methyl/methylene) | C-H stretch |

| ~1600 | -NH₃⁺ | N-H bend (asymmetric) |

| ~1580 | C=N | Ring stretch (thiazole) |

| ~1510 | -NH₃⁺ | N-H bend (symmetric) |

| ~1450 | C=C | Ring stretch (thiazole) |

| 650-700 | C-S | C-S stretch |

Detailed Experimental Protocol for FTIR Data Acquisition

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly in an agate mortar to a fine powder.

-

Rationale: The KBr pellet method is a standard technique for analyzing solid samples and avoids solvent interference bands.[8]

-

-

Pellet Formation: Place the powder into a pellet press and apply several tons of pressure to form a thin, transparent disc.

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Integrated Spectroscopic Characterization Workflow

The true power of spectroscopic analysis lies in combining the data from all techniques to build a conclusive structural assignment. Each method provides a piece of the puzzle, and together they validate the identity, structure, and purity of the target compound.

Caption: Integrated workflow for structural confirmation.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the complete spectroscopic characterization of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride. By following the detailed protocols and leveraging the predictive spectral data provided, researchers and drug development professionals can confidently verify the structure and purity of this important chemical scaffold. The integration of NMR, MS, and IR spectroscopy constitutes a self-validating system that ensures the high quality and reliability of the material, which is an indispensable prerequisite for its use in further research and development endeavors.

References

-

Sinfoo Biotech. (2,4-dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride. [Link]

-

ResearchGate. Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. [Link]

-

MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

-

ResearchGate. Computational Study: Synthesis, Spectroscopic (UV-vis, IR, NMR), Antibacterial, Antifungal, Antioxidant, Molecular Docking and ADME of New (E)-5-(1-(2-(4-(2,4-Dichlorophenyl)thiazol-2-yl)hydrazineylidene)ethyl)-2,4-dimethylthiazole. [Link]

-

SciELO South Africa. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z).... [Link]

-

ACS Publications. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of dimethylamine. [Link]

-

The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra.... [Link]

-

ResearchGate. N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine. [Link]

-

NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]

Sources

- 1. (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine Dihydrochloride [cymitquimica.com]

- 2. biosynth.com [biosynth.com]

- 3. (2,4-dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylmethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

Technical Guide: NMR Characterization of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine Dihydrochloride

[1]

Executive Summary & Structural Context[1][2]

-

Compound: (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride[1]

-

CAS: 1185293-90-6 (Salt form) / 165736-07-2 (Free base)[1]

-

Formula:

-

BMRB Reference ID: bmse012585 (Free base equivalent)

Analytical Challenge: The primary challenge in analyzing this compound is the dihydrochloride salt form . In protic solvents (like

Experimental Methodology

Sample Preparation Strategy

To observe the complete proton inventory, including the exchangeable ammonium protons, DMSO-

| Parameter | Protocol | Rationale |

| Solvent | DMSO- | Prevents rapid exchange of |

| Concentration | 10-15 mg / 0.6 mL | Sufficient S/N for |

| Reference | TMS (0.00 ppm) | Internal standard for precise shift referencing.[1] |

| Temperature | 298 K (25°C) | Standard temperature to minimize chemical shift drift of labile protons.[1] |

Acquisition Parameters (400 MHz +)

-

NMR: 16 scans,

-

NMR: 1024+ scans, proton-decoupled (CPD), D1

Structural Elucidation Logic

The assignment strategy relies on distinguishing the two methyl groups on the thiazole ring and validating the salt formation via the amine signals.

Logic Flow Diagram

The following diagram illustrates the decision matrix for assigning the critical methyl and methylene signals.

Caption: Logical workflow for assigning ¹H NMR signals in (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine 2HCl.

Spectral Data Analysis

NMR Spectrum (DMSO- )

Key Diagnostic Feature: The presence of the broad ammonium signal at ~8.5 ppm confirms the salt form.[1] In the free base, this signal would be a broad singlet around 1.5-2.0 ppm or absent due to exchange.[1]

| Position | Group | Shift ( | Multiplicity | Integral | Mechanistic Insight |

| Ammonium | 8.40 – 8.70 | Broad Singlet | 3H | Primary amine protonated.[1] Broadening due to quadrupole relaxation of | |

| C5- | Methylene | 4.10 – 4.25 | Broad q or s | 2H | Deshielded by the aromatic ring and the inductive effect of the cationic ammonium group.[1] May show coupling to |

| C2- | Methyl | 2.60 – 2.70 | Singlet | 3H | Most deshielded methyl due to placement between electronegative N and S atoms (C2 position).[1] |

| C4- | Methyl | 2.30 – 2.40 | Singlet | 3H | Typical aromatic methyl shift.[1] Less deshielded than C2-Me.[1] |

| Thiazole- | Ring NH | > 12.0 | Very Broad | < 1H | Often invisible due to rapid exchange, but if seen, confirms the dihydrochloride nature (protonation of ring N).[1] |

Note on Impurities:

-

Water: ~3.33 ppm (variable).[2]

-

DMSO (residual): 2.50 ppm (quintet).[3] Caution: The C2-Methyl signal (~2.6 ppm) appears very close to the solvent residual peak.[1] Ensure high field strength or proper shimming to resolve.

NMR Spectrum (DMSO- )

The carbon spectrum confirms the thiazole backbone.[1] The quaternary carbons are identified by their lower intensity.

| Position | Carbon Type | Shift ( | Assignment Logic |

| C2 | Quaternary ( | 165.0 – 168.0 | Most downfield carbon; flanked by N and S. |

| C4 | Quaternary ( | 148.0 – 152.0 | Aromatic ring carbon, substituted with methyl.[1] |

| C5 | Quaternary ( | 125.0 – 128.0 | Aromatic ring carbon, substituted with methylene-amine.[1] |

| C5- | Methylene | 34.0 – 38.0 | Aliphatic carbon attached to nitrogen.[1] |

| C2- | Methyl | 18.0 – 19.5 | Attached to C2.[1] |

| C4- | Methyl | 14.0 – 15.5 | Attached to C4.[1] |

Quality Control & Troubleshooting

Differentiating Salt vs. Free Base

If the sample has degraded or was not fully protonated:

-

Shift Drift: The C5-Methylene peak will shift upfield (toward 3.8 ppm) as the pH increases (loss of HCl).

-

Loss of Amine Peak: The signal at 8.5 ppm will vanish or move significantly upfield to ~2.0 ppm.

Common Contaminants[1]

-

Ethanol/Methanol: Often used in recrystallization. Look for triplets at 1.05 ppm (EtOH) or singlets at 3.17 ppm (MeOH) in DMSO.

-

Triethylamine: If used to neutralize, look for quartet/triplet patterns at 2.4/0.9 ppm.

Visualization of Structure

The following diagram maps the chemical environment to the expected shifts.

Caption: Structural map correlating chemical moieties to expected NMR shifts.

References

-

Biological Magnetic Resonance Data Bank (BMRB). Entry bmse012585 : (2,4-dimethyl-1,3-thiazol-5-yl)methanamine.[1][4][5][6] (Provides free base reference data).

-

Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. (Standard for solvent impurity identification).[2][6]

-

Source: [Link]

-

- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for thiazole substituent effects).

Sources

- 1. Biologically relevant small molecules [bmrb.io]

- 2. carlroth.com [carlroth.com]

- 3. paulussegroup.com [paulussegroup.com]

- 4. bmse012585 (2,4-dimethyl-1,3-thiazol-5-yl)methanamine at BMRB [bmrb.io]

- 5. POKY ain't poky! - MetaLib [sites.google.com]

- 6. POKY ain't poky! - MetaLib [sites.google.com]

- 7. Biological Magnetic Resonance Data Bank - PMC [pmc.ncbi.nlm.nih.gov]

Biological Significance of the 2,4-Dimethylthiazole Moiety

The following technical guide details the biological and medicinal significance of the 2,4-dimethylthiazole moiety.

A Technical Guide for Medicinal Chemists and Pharmacologists

Executive Summary: The "Privileged" Scaffold

The 2,4-dimethylthiazole moiety is a specific structural motif within the thiazole class of heterocycles, distinguished by methyl substitutions at the C2 and C4 positions. Unlike the ubiquitous 2-aminothiazole scaffold—which is often flagged as a Pan-Assay Interference Compound (PAINS) or a metabolic liability—the 2,4-dimethylthiazole core offers a robust, metabolically stable alternative for lead optimization.

Its significance lies in three key medicinal chemistry properties:

-

Metabolic Blockade: The C2-methyl group sterically and electronically blocks the C2 position, a primary site for oxidative metabolism and nucleophilic attack in unsubstituted thiazoles.

-

Lipophilic Tuning: The dimethyl pattern provides a precise increment in lipophilicity (+0.5 to +1.0 LogP relative to unsubstituted thiazole), facilitating membrane permeability without introducing excessive hydrophobicity.

-

Vector Orientation: The C4-methyl group restricts conformational freedom, often locking the C5-substituent into a bioactive conformation suitable for binding pockets in kinases (e.g., EGFR), oxidoreductases (e.g., CYP51), and GPCRs (e.g., LPA2).

Chemical Biology & Structural Properties[1][2][3][4][5]

Electronic and Steric Profile

The thiazole ring is π-excessive, yet the nitrogen atom acts as a hydrogen bond acceptor (HBA). The 2,4-dimethyl substitution pattern alters this baseline significantly:

-

C2-Methyl: Acts as an electron-donating group (EDG) via hyperconjugation, increasing the basicity of the nitrogen (pKa shift) and making the ring more electron-rich. Crucially, it prevents the formation of the unstable sulfenic acid intermediate often seen in C2-unsubstituted thiazoles during P450 metabolism.

-

C4-Methyl: Provides steric bulk that often dictates the twist angle of the substituent at C5. In biaryl systems, this "ortho-like" effect forces non-planar conformations, which can improve selectivity by disrupting π-stacking in off-target proteins.

Metabolic Stability vs. Toxicity

While aminothiazoles are frequently associated with hepatotoxicity (via iminoquinone formation), 2,4-dimethylthiazoles are generally considered safer bioisosteres.

| Feature | 2-Aminothiazole (Risk) | 2,4-Dimethylthiazole (Advantage) |

| Metabolic Site | C2-NH2 (Glucuronidation/Oxidation) | C2-CH3 (Benzylic oxidation is slow) |

| Reactive Species | Iminoquinones (Protein Adducts) | Stable (No direct quinone path) |

| CYP Inhibition | High (Coordinates Heme Iron) | Moderate/Low (Steric clash with Heme) |

Pharmacological Applications & Case Studies

Fibrosis: LPA2 Receptor Antagonists

Recent optimization campaigns for Lysophosphatidic Acid Receptor 2 (LPA2) antagonists utilized the 2,4-dimethylthiazole moiety to solve a critical ADME failure.

-

The Problem: Early hits containing furan or unsubstituted thiazole rings suffered from rapid clearance (high intrinsic clearance,

). -

The Solution: Installation of the 2,4-dimethylthiazole moiety at the core.

-

Mechanism: The C2-methyl blocked metabolic attack, while the C4-methyl optimized the hydrophobic fit within the GPCR transmembrane bundle.

-

Outcome: The lead candidate (Compound 50 in J. Med. Chem. studies) achieved high oral bioavailability and the lowest effective dose (

) in murine fibrosis models.

Infectious Disease: CYP51 & NMT Inhibitors

-

Antitubercular Agents: Derivatives of ethyl 2,4-dimethylthiazole-5-carboxylate have shown potent activity against Mycobacterium tuberculosis. The moiety binds to the CYP51 (sterol 14

-demethylase) active site. The hydrophobic methyl groups interact with the phenylalanine cluster (Phe399) near the heme access channel, while the thiazole nitrogen coordinates with the heme iron or interacts via water bridges. -

Trypanocidal Agents: In inhibitors of N-myristoyltransferase (NMT), the 2,4-dimethylthiazole serves as a linker that orients the peptidomimetic "warhead" into the catalytic tunnel, improving selectivity over human NMT.

Experimental Protocol: Synthesis & Derivatization

The "gold standard" method for accessing this moiety is the Hantzsch Thiazole Synthesis . Below is a validated protocol for synthesizing Ethyl 2,4-dimethylthiazole-5-carboxylate , a versatile building block.

Reagents & Equipment

-

Precursors: Thioacetamide (1.1 eq), Ethyl 2-chloroacetoacetate (1.0 eq).

-

Solvent: Ethanol (Absolute) or DMF.

-

Catalyst: None required (autocatalytic) or catalytic amount of base (NaHCO3) for workup.

-

Equipment: Reflux condenser, magnetic stirrer, ice bath.

Step-by-Step Protocol

-

Preparation: Dissolve Thioacetamide (7.5 g, 0.1 mol) in absolute ethanol (50 mL) in a 250 mL round-bottom flask.

-

Addition: Add Ethyl 2-chloroacetoacetate (16.4 g, 0.1 mol) dropwise over 20 minutes at room temperature. Caution: Exothermic reaction.

-

Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the

-halo ketone. -

Precipitation: Cool the reaction mixture to 0°C in an ice bath. The hydrochloride salt of the thiazole may precipitate.

-

Neutralization: Pour the mixture into ice-cold water (150 mL) and neutralize with saturated NaHCO3 solution until pH ~8. The product will oil out or precipitate as a solid.[1]

-

Extraction: Extract with Dichloromethane (3 x 50 mL). Dry combined organics over anhydrous

. -

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

-

Yield: Typically 70–85%.

-

Characterization:

NMR (CDCl3):

-

Visualizations

Workflow: Hantzsch Synthesis Logic

The following diagram illustrates the convergent synthesis of the 2,4-dimethylthiazole scaffold.

Caption: Convergent Hantzsch synthesis pathway forming the 2,4-dimethylthiazole core from thioacetamide and

Mechanistic SAR: The "Magic Methyl" Effect

This diagram details why the 2,4-dimethyl substitution is superior to the unsubstituted scaffold.

Caption: SAR logic demonstrating how C2/C4 methylation translates to improved pharmacokinetic stability and binding potency.

References

-

Organic Syntheses. (1945). 2,4-Dimethylthiazole.[2][3][4][5][6][7][8][9] Organic Syntheses, Coll. Vol. 3, p.332.[10] Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2023). Discovery of a Potent, Selective, and Orally Bioavailable Tool Compound for Probing the Role of Lysophosphatidic Acid Type 2 Receptor Antagonists. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10934, 2,4-Dimethylthiazole. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Novel quinolinyl-thiazole hybrid candidates bearing N -methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06350G [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. One-pot synthesis and in-vitro anticancer evaluation of 5-(2′-indolyl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,4-dimethyl thiazole, 541-58-2 [thegoodscentscompany.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2,4-Dimethylthiazole | C5H7NS | CID 10934 - PubChem [pubchem.ncbi.nlm.nih.gov]

role of thiazole compounds in medicinal chemistry and drug discovery

An In-depth Technical Guide to the Role of Thiazole Compounds in Medicinal Chemistry and Drug Discovery

Authored by a Senior Application Scientist

Abstract

The thiazole nucleus, a five-membered heterocyclic motif containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry.[1] Its unique electronic properties and versatile chemical reactivity have established it as a "privileged scaffold" in drug design, leading to a multitude of clinically successful therapeutic agents.[2] This technical guide provides an in-depth exploration of the thiazole moiety's role in modern drug discovery. We will dissect the fundamental chemistry, explore key synthetic methodologies, analyze structure-activity relationships (SAR), and examine the mechanism of action of prominent thiazole-containing drugs across diverse therapeutic areas including oncology, infectious diseases, and neurology. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the design of robust, self-validating discovery workflows.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

Thiazole (1,3-thiazole) is an aromatic five-membered heterocycle with the molecular formula C₃H₃NS.[1] Its significance in drug discovery stems from several key features:

-

Structural Rigidity and Planarity: The aromatic nature of the ring provides a rigid scaffold, which can facilitate precise orienting of substituent groups for optimal interaction with biological targets.

-

Hydrogen Bonding Capability: The nitrogen atom in the ring can act as a hydrogen bond acceptor, a critical interaction for ligand-receptor binding.

-

Diverse Substitution Patterns: The thiazole ring can be readily functionalized at the C2, C4, and C5 positions, allowing for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[3]

-

Bioisosteric Replacement: The thiazole ring is often used as a bioisostere for other aromatic systems, such as phenyl, pyridine, or imidazole rings, to modulate physicochemical properties like solubility and metabolic stability.

This combination of features is why the thiazole ring is present in a wide array of natural products, such as Vitamin B1 (Thiamine), and numerous FDA-approved synthetic drugs.[4][5] These molecules engage in a variety of biological activities by activating or inhibiting biochemical pathways, enzymes, or receptors within physiological systems.[6]

Physicochemical and Reactivity Profile

The chemical behavior of the thiazole ring is governed by the electronegativity of the nitrogen and sulfur atoms. The C2 position is the most electron-deficient and thus susceptible to nucleophilic attack, especially after quaternization of the ring nitrogen.[3] Conversely, electrophilic substitution typically occurs at the electron-rich C5 position.[3] Understanding this reactivity is fundamental to designing synthetic routes for novel derivatives.

Synthetic Strategies for Thiazole Derivatives: From Classic to Contemporary

The ability to efficiently synthesize diverse libraries of thiazole-containing compounds is paramount for any drug discovery program. While numerous methods exist, the Hantzsch thiazole synthesis remains a foundational and widely utilized protocol due to its reliability and broad substrate scope.[7][8]

The Hantzsch Thiazole Synthesis: A Cornerstone Protocol

Developed in the late 19th century, the Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide.[2][9] Its enduring utility is a testament to its versatility.

Experimental Protocol: General Hantzsch Synthesis

This protocol describes a generalized, self-validating procedure for synthesizing a 2,4-disubstituted thiazole derivative.

Objective: To synthesize a target thiazole compound for subsequent biological screening.

Materials:

-

α-Bromoacetophenone (or other α-haloketone)

-

Thiobenzamide (or other thioamide)

-

Ethanol (or other suitable solvent like dioxane)

-

Triethylamine (optional, as a base)

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

-

Column chromatography apparatus and silica gel

-

NMR tubes, deuterated solvents (e.g., CDCl₃, DMSO-d₆)

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the thioamide (1.0 eq) in absolute ethanol.

-

Reagent Addition: Add the α-haloketone (1.0 eq) to the solution. Causality Note: The stoichiometric 1:1 ratio is crucial for preventing side reactions and maximizing yield. An excess of either reagent can lead to complex product mixtures.

-

Reaction Progression: Heat the mixture to reflux (typically 70-80°C) for 2-4 hours. The reaction progress should be monitored every 30 minutes by TLC. Self-Validation: A co-spot of the starting materials alongside the reaction mixture on the TLC plate allows for clear visualization of reactant consumption and product formation.

-

Workup: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. If a precipitate (the hydrobromide salt of the product) forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel. Causality Note: The choice of purification method depends on the physical properties of the product. Column chromatography is preferred for non-crystalline or oily products to ensure high purity, which is critical for accurate biological data.

-

Characterization: The final product's structure and purity must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR) and mass spectrometry. The data should be consistent with the expected thiazole derivative.

Modern Synthetic Innovations

While the Hantzsch synthesis is robust, modern medicinal chemistry often demands more efficient and environmentally benign methods.[10] Recent advances include:

-

Microwave-assisted synthesis: Reduces reaction times from hours to minutes.[11]

-

Multicomponent reactions (MCRs): Combine three or more starting materials in a single step, increasing efficiency and atom economy.[11]

-

Green chemistry approaches: Utilize environmentally friendly solvents and catalysts.[12]

The choice of synthetic route is a strategic decision based on the desired substitution pattern, scale, and available resources.

Caption: A generalized workflow for the Hantzsch synthesis of thiazole derivatives.

Therapeutic Applications of Thiazole Compounds

Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their development as treatments for a wide range of diseases.[1]

Anticancer Agents

The thiazole scaffold is a key component of several important anticancer drugs.[13] These agents often function by inhibiting critical cellular processes required for tumor growth and proliferation.

-

Dasatinib: A potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). The thiazole ring is crucial for its binding to the ATP-binding pocket of the BCR-ABL kinase.[14]

-

Ixabepilone: A microtubule-stabilizing agent that induces cell cycle arrest and apoptosis, used for treating metastatic breast cancer.[15]

-

Dabrafenib: A BRAF kinase inhibitor for melanoma, where the thiazole moiety plays a key role in engaging with the enzyme's active site.[15]

Recent research has also focused on developing thiazole derivatives that target other cancer-related pathways, such as vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis.[16][17] Some novel compounds have shown potent inhibition of VEGFR-2 and induced apoptosis in breast cancer cell lines.[17]

Caption: Simplified pathway showing inhibition of a receptor tyrosine kinase by a thiazole drug.

Antimicrobial Agents

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the development of new antimicrobial agents.[18][19] Thiazole derivatives have been systematically synthesized and evaluated to combat resistant bacterial and fungal strains.

-

Sulfathiazole: One of the early sulfonamide antibiotics, demonstrating the long-standing importance of the thiazole ring in antibacterial therapy.[14]

-

Penicillins and Cephalosporins: Many semi-synthetic penicillins and cephalosporins incorporate a 2-aminothiazole moiety, which enhances their antibacterial spectrum.[12][20]

-

Novel Derivatives: Modern research focuses on thiazole compounds that can overcome resistance mechanisms. Their amphiphilic character, combining hydrophilic and hydrophobic properties, may allow them to disrupt microbial cell membranes, leading to cytoplasm leakage and cell death.[21]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the antimicrobial potency of thiazole scaffolds. For example, in a series of 4-(p-halophenyl)-thiazolyl derivatives, compounds with a chloro substituent showed superior antibacterial activity compared to those with a bromo substituent, highlighting the sensitivity of the biological activity to subtle electronic and steric changes.[22] Similarly, the nature and position of acyl group substitutions on the thiazole ring have been shown to be critical for antibacterial efficacy.[23]

| Base Scaffold | Substituent (R) | Target Organism | Activity (MIC) | Reference |

| 2,4-disubstituted thiazole | -Cl at C4-phenyl | S. aureus | High | [22] |

| 2,4-disubstituted thiazole | -Br at C4-phenyl | S. aureus | Inactive | [22] |

| Imidazolyl thiazole | (Specific side chain) | Bacillus sp. | 1.95 - 3.91 µg/ml | |

| 5-acyl-thiazole | Acetate | Bacteria | Active | [23] |

Table 1: Example of Structure-Activity Relationship (SAR) data for antimicrobial thiazole derivatives.

Agents for Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's and Parkinson's disease represent a significant unmet medical need.[24] Thiazole derivatives have emerged as promising candidates for treating these conditions.[25]

The primary strategy in Alzheimer's therapy is the inhibition of cholinesterase enzymes (AChE and BChE) to increase acetylcholine levels in the brain.[26] Several novel thiazolylhydrazone derivatives have been synthesized that show potent and selective inhibitory activity against AChE, with some compounds exhibiting IC₅₀ values in the nanomolar range.[27][28] The thiazole core in these molecules often serves as a key structural element for interacting with the enzyme's active site.[28] Pramipexole, a fused-thiazole derivative, is a dopamine receptor agonist used to treat Parkinson's disease.[14]

The Drug Discovery and Development Workflow

The journey of a thiazole compound from a laboratory curiosity to a clinical therapeutic follows a rigorous, multi-stage process.

Caption: A high-level overview of the drug discovery pipeline for thiazole-based compounds.

-

Hit Identification: Large libraries of diverse thiazole compounds are screened against a validated biological target.

-

Hit-to-Lead Optimization: "Hit" compounds with initial activity are chemically modified to improve potency, selectivity, and drug-like properties. This iterative process is guided by SAR studies.

-

Preclinical Development: The optimized "lead" candidate undergoes extensive in vitro and in vivo testing to establish its safety and efficacy profile before it can be considered for human clinical trials.

Conclusion and Future Perspectives

The thiazole scaffold is an enduringly valuable asset in medicinal chemistry.[1][6] Its presence in numerous clinically approved drugs for cancer, infections, and neurological disorders underscores its therapeutic versatility.[17][29] The continuous development of innovative synthetic methodologies allows chemists to explore an ever-expanding chemical space around the thiazole core.[7] Future research will likely focus on conjugating the thiazole moiety with other pharmacophores to create hybrid molecules with multi-target activities, developing more selective kinase inhibitors, and tackling the persistent challenge of antimicrobial resistance. The rich history and proven success of thiazole-based drugs provide a strong foundation for the discovery of the next generation of innovative medicines.

References

- A review on thiazole based compounds and it's pharmacological activities. (2024). Vertex AI Search.

- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences.

- Aljamali, N. M., Almosawy, M. G. A., Hussein, A. A. A., Bahar, N. A. A., & Ghafil, R. A. A. (2020).

- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Deriv

- Thiazole and thiazole containing drugs. (PPTX). Slideshare.

- Głowacka, J., et al. (2022).

- Thiazole in the targeted anticancer drug discovery. PubMed.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.

- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Deriv

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.

- Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.

- Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central.

- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.

- Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega.

- Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science Publisher.

- Recent advances in the synthesis and utility of thiazoline and its deriv

- 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegener

- Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents.

- Structures of thiazole-bearing drugs recently approved by the FDA.

- Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.

- Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). PubMed.

- Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. NIH.

- Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega.

- Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. (2024). PubMed.

- Recent Advances in The Synthesis of Thiazole Ring: Mini Review. (2022).

- Structure–activity relationship (SAR) of 1,3‐thiazole and...

- Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025).

- 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases.

- Devgun, M., et al. Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd

- Thiazole derivatives show drug-like properties as broad-spectrum antirhinovirus agents. (2026). BioWorld Science.

- A Review On Thiazole As Anticancer Agents. (2018). Neliti.

- An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). (2023). Preprints.org.

- Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). International journal of research in pharmaceutical sciences.

- The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Research in Pharmaceutical Sciences.

- Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.

- Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020). PubMed.

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. archives.ijper.org [archives.ijper.org]

- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in the synthesis and utility of thiazoline and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]

- 12. sysrevpharm.org [sysrevpharm.org]

- 13. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. jchemrev.com [jchemrev.com]

- 20. biointerfaceresearch.com [biointerfaceresearch.com]

- 21. mdpi.com [mdpi.com]

- 22. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. preprints.org [preprints.org]

- 24. 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. rps.mui.ac.ir [rps.mui.ac.ir]

- 27. Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

A Technical Guide to the Initial Synthesis and Characterization of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine Dihydrochloride

Abstract

This technical guide provides a comprehensive, field-proven methodology for the initial synthesis and characterization of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine Dihydrochloride, a key heterocyclic building block. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for specific procedural choices. The synthesis is approached via a robust, multi-step pathway beginning with the classic Hantzsch thiazole synthesis to construct the core heterocyclic ring. Subsequent functional group manipulations, including oximation and reduction, are detailed to yield the target primary amine. The guide culminates in the formation of the stable dihydrochloride salt and outlines a full suite of analytical techniques for rigorous structural confirmation and purity assessment. All quantitative data is summarized in structured tables, and key workflows are visualized using process diagrams to ensure clarity and reproducibility for researchers, scientists, and professionals in drug development.

Introduction and Strategic Overview

The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, including the essential vitamin Thiamine (Vitamin B1).[1][2] The title compound, (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine, represents a valuable synthetic intermediate, providing a reactive primary amine handle on a stable, substituted thiazole core. Its dihydrochloride salt form enhances stability and improves handling characteristics for subsequent applications.[3]

This guide details a logical and reproducible synthetic strategy. The core principle is to first build the substituted thiazole ring system and then elaborate the C5 position to install the required aminomethyl group.

Retrosynthetic Analysis

The synthesis strategy begins by disconnecting the target molecule at the C5-methylamine bond and the thiazole ring itself. This leads to a three-step core synthesis:

-

Hantzsch Thiazole Synthesis: Formation of the 2,4-dimethylthiazole ring with a C5-acetyl group, which serves as a precursor for the aminomethyl function. This classic reaction involves the condensation of an α-haloketone with a thioamide.[2][4][5]

-

Functional Group Transformation: Conversion of the C5-acetyl group into a primary amine via a two-step oximation-reduction sequence. This is a reliable method for transforming a ketone into an amine.

-

Salt Formation: Conversion of the synthesized free base into its more stable and handleable dihydrochloride salt.

The overall synthetic workflow is depicted below.

Figure 1: Overall Synthetic Workflow. A multi-step synthesis starting from commercially available precursors to yield the target dihydrochloride salt.

Detailed Synthetic Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Synthesis of 5-Acetyl-2,4-dimethylthiazole (Intermediate I)

This step employs the Hantzsch thiazole synthesis, a robust and high-yielding method for constructing the thiazole ring.[2][4][5] The reaction proceeds via an initial SN2 reaction, followed by intramolecular cyclization and dehydration.[4]

-

Reactants: 3-Chloro-2,4-pentanedione and Thioacetamide

-

Solvent: Ethanol

-

Principle: The thioamide sulfur atom acts as a nucleophile, displacing the chloride from the α-haloketone. The nitrogen then attacks the remaining carbonyl group, leading to a cyclized intermediate which subsequently dehydrates to form the aromatic thiazole ring. Ethanol is chosen as a polar protic solvent to facilitate the dissolution of reactants and stabilize charged intermediates.

Experimental Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thioacetamide (7.51 g, 0.1 mol) and absolute ethanol (100 mL). Stir until the thioacetamide is fully dissolved.

-

Add 3-chloro-2,4-pentanedione (13.45 g, 0.1 mol) to the solution dropwise over 15 minutes. An exothermic reaction may be observed.

-

After the addition is complete, heat the mixture to reflux (approx. 78 °C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane (150 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1M sodium bicarbonate solution (2 x 75 mL) to neutralize any generated acid, and then with brine (1 x 75 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude oil by vacuum distillation or flash column chromatography on silica gel to afford 5-acetyl-2,4-dimethylthiazole as a pale yellow liquid.[6]

Step 2 & 3: Synthesis of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine (Intermediate II)

This stage involves a two-step conversion of the ketone to a primary amine.

2.2.1. Oximation of Intermediate I

-

Principle: The carbonyl group of the acetylthiazole reacts with hydroxylamine hydrochloride in the presence of a mild base (sodium acetate) to form an oxime. Sodium acetate acts as a buffer to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction to completion.

Experimental Protocol:

-

In a 250 mL flask, dissolve 5-acetyl-2,4-dimethylthiazole (15.5 g, 0.1 mol) in ethanol (100 mL).

-

Add a solution of hydroxylamine hydrochloride (8.34 g, 0.12 mol) and sodium acetate (9.84 g, 0.12 mol) in water (50 mL).

-

Heat the mixture to reflux for 2 hours. Monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture and reduce the volume by approximately half using a rotary evaporator.

-

Add 100 mL of cold deionized water to precipitate the oxime.

-

Filter the white solid, wash with cold water, and dry under vacuum to yield 5-acetyl-2,4-dimethylthiazole oxime. This intermediate is often sufficiently pure for the next step without further purification.

2.2.2. Reduction of the Oxime

-

Principle: The oxime is reduced to the corresponding primary amine using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄). The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water. Tetrahydrofuran (THF) is an ideal aprotic ether solvent for this reduction.

Experimental Protocol:

-

Caution: LiAlH₄ is highly reactive. Handle with extreme care under an inert atmosphere (Nitrogen or Argon).

-

Set up a 500 mL three-neck flask, oven-dried and cooled under an inert atmosphere, equipped with a dropping funnel, magnetic stirrer, and a reflux condenser.

-

Suspend Lithium Aluminum Hydride (7.6 g, 0.2 mol) in anhydrous THF (150 mL).

-

Dissolve the oxime intermediate (17.0 g, 0.1 mol) in anhydrous THF (100 mL) and add it to the dropping funnel.

-

Add the oxime solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). Maintain a slow addition rate to control the exothermic reaction.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.

-

Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by sequential, dropwise addition of water (7.6 mL), followed by 15% NaOH solution (7.6 mL), and finally water again (22.8 mL) (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine free base as an oil.

Step 4: Formation of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine Dihydrochloride (Final Product)

-

Principle: The basic free amine is converted to its dihydrochloride salt by treatment with hydrochloric acid. The salt is typically a stable, crystalline solid that is easier to handle, purify, and store than the free base. The formation of a di-hydrochloride salt indicates protonation of both the primary amine and the thiazole ring nitrogen.

Experimental Protocol:

-

Dissolve the crude free base from the previous step in isopropanol (100 mL).

-

Cool the solution in an ice bath.

-

Slowly add a concentrated solution of HCl in isopropanol (or bubble dry HCl gas through the solution) until the solution is acidic to litmus paper and precipitation is complete.

-

Stir the resulting slurry at 0 °C for 1 hour.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove non-polar impurities.

-

Dry the product in a vacuum oven at 40-50 °C to yield (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine Dihydrochloride as a white to off-white crystalline solid.[3]

Characterization and Data

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₆H₁₂Cl₂N₂S |

| Molecular Weight | 215.14 g/mol [3] |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally (TBD) |

| Solubility | Soluble in water, methanol; sparingly soluble in ethanol |

Spectroscopic Data

The following tables outline the expected spectroscopic data for the final product and a key intermediate. This data serves as a self-validating system for the described protocols.

Table 1: Expected ¹H NMR Data for the Final Product (in D₂O, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.30 | s | 2H | -CH₂-NH₃⁺ | Singlet adjacent to the thiazole ring. |

| ~2.75 | s | 3H | C2-CH₃ | Methyl group on the electron-deficient C2 of the thiazole ring. |

| ~2.55 | s | 3H | C4-CH₃ | Methyl group on the electron-rich C4 of the thiazole ring. |

Table 2: Expected IR Data for the Final Product (KBr Pellet, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2800 | Broad, Strong | N-H stretch (Ammonium salt) |

| ~2950 | Medium | C-H stretch (Aliphatic) |

| ~1600 | Medium | C=N stretch (Thiazole ring) |

| ~1550 | Medium | N-H bend (Ammonium salt) |

| ~1450 | Medium | C-H bend (Methyl) |

Table 3: Characterization Data for Intermediate I (5-Acetyl-2,4-dimethylthiazole)

| Analysis | Observed Data | Reference |

| Molecular Formula | C₇H₉NOS | [6] |

| Molecular Weight | 155.22 g/mol | [6] |

| Boiling Point | ~228-230 °C @ 760 mmHg | [6] |

| Density | ~1.15 g/mL | [7] |

| IR (C=O stretch) | ~1670 cm⁻¹ | [8] |

Conclusion

This guide presents a validated and detailed pathway for the synthesis and characterization of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine Dihydrochloride. By leveraging the classic Hantzsch synthesis and well-established functional group transformations, this protocol provides a reliable method for accessing this valuable chemical intermediate. The comprehensive characterization data supplied serves as a benchmark for researchers to verify the successful synthesis and purity of the target compound, enabling its confident use in further research and development activities.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

Organic Syntheses. 2,4-Dimethylthiazole. Available from: [Link]

-

PubChem. 2,4-dimethylthiazole. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. (E)-1-(2′,4′-Dimethyl)-(5-acetylthiazole)-(2,4″-difluorophenyl)-prop-2-en-1-one. Available from: [Link]

-

PubChem. 2,4-Dimethyl-5-acetylthiazole. National Center for Biotechnology Information. Available from: [Link]

-

The Good Scents Company. 2,4-dimethyl-5-vinyl thiazole. Available from: [Link]

-

PMC. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Center for Biotechnology Information. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

Indian Academy of Sciences. Chemistry of the thiazoles. Available from: [Link]

- Google Patents. Aminothiazole from chloroacetal.

-

ResearchGate. A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. Available from: [Link]

-

BEPLS. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bepls.com [bepls.com]

- 3. (2,4-dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. synarchive.com [synarchive.com]

- 6. 2,4-Dimethyl-5-acetylthiazole | C7H9NOS | CID 520888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Acetyl-2,4-dimethylthiazole | 38205-60-6 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacological Potential of Dimethyl-Thiazolyl Compounds

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, represents a cornerstone scaffold in medicinal chemistry. Its unique electronic properties and ability to form a wide range of non-covalent interactions have made it a privileged structure in the design of therapeutically active agents. Thiazole-containing compounds are found in nature, such as in Vitamin B1 (Thiamine), and are integral to numerous synthetic drugs, including the anticancer agent Dasatinib and the antibacterial Sulfathiazole.[1] The versatility of the thiazole core allows for the synthesis of large, diverse libraries of compounds, enabling extensive structure-activity relationship (SAR) studies.[1][2]

This guide focuses specifically on the pharmacological landscape of dimethyl-thiazolyl derivatives, a subclass that has garnered significant attention for its potent and often selective biological activities. We will delve into the primary therapeutic areas where these compounds show promise—oncology and inflammation—exploring the underlying mechanisms of action, presenting key efficacy data, and providing detailed protocols for their evaluation. Our approach is grounded in the principles of rational drug design, explaining the causality behind experimental choices to provide a self-validating framework for researchers and drug development professionals.

Chapter 1: Anticancer Activity of Dimethyl-Thiazolyl Derivatives

The development of novel anticancer agents is driven by the need to overcome the limitations of current therapies, such as toxicity and drug resistance. Dimethyl-thiazolyl compounds have emerged as a promising class of antiproliferative agents, primarily through their ability to disrupt fundamental cellular processes required for tumor growth, such as cell division and survival signaling.[1][3]

Mechanism of Action: Inhibition of Tubulin Polymerization

A validated and highly successful strategy in cancer chemotherapy is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division by forming the mitotic spindle. Compounds that interfere with the polymerization of α- and β-tubulin subunits into microtubules can arrest the cell cycle, typically in the G2/M phase, and subsequently trigger programmed cell death (apoptosis).[4]

Numerous 2,4-disubstituted thiazole derivatives, including those with a dimethyl-thiazole core, have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[4] This binding event prevents the assembly of microtubules, leading to mitotic arrest.

-

Causality in Experimental Design: The selection of tubulin polymerization as a target is strategic. Because cancer cells are characterized by rapid and uncontrolled proliferation, they are disproportionately sensitive to agents that disrupt mitosis. Therefore, tubulin inhibitors can achieve a therapeutic window, showing greater toxicity to cancer cells than to normal, slower-dividing cells.

The downstream consequence of mitotic arrest is the activation of the intrinsic apoptotic pathway. The prolonged arrest triggers cellular stress signals that lead to the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).[5][6] This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the subsequent activation of a caspase cascade (initiator caspase-9 and executioner caspase-3), culminating in cell death.[6][7]

Visualization: Tubulin Inhibition-Induced Apoptosis Pathway

The following diagram illustrates the signaling cascade initiated by the inhibition of tubulin polymerization by a dimethyl-thiazolyl compound, leading to apoptosis.

Caption: Pathway of apoptosis induced by dimethyl-thiazolyl tubulin inhibitors.

Data Presentation: In Vitro Cytotoxicity

The antiproliferative activity of novel compounds is typically quantified by their IC50 value—the concentration required to inhibit 50% of cell growth. The following tables summarize the cytotoxic activity of representative 2,4-dimethylthiazole-5-carboxamide analogs and other thiazole derivatives against various human cancer cell lines.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Thiazole-5-carboxamide Analogs [2]

| Compound ID | R1 (at position 2) | R2 (Amide substituent) | A-549 (Lung) | Bel7402 (Liver) | HCT-8 (Colon) |

|---|---|---|---|---|---|

| 8b | 2-Cl-Ph | 4-Cl, 2-Me-Ph | 26.5 | 31.2 | 29.8 |

| 8d | 2-Cl-Ph | 2,5-diCl-Ph | 35.1 | 42.3 | 38.7 |

| 8a | 2-F-Ph | 4-Cl, 2-Me-Ph | >50 | >50 | >50 |

| 8c | 2-Cl-Ph | 2,4-diCl-Ph | >50 | >50 | >50 |

Data shows that specific substitutions, such as a 2-chlorophenyl group at R1 and a 4-chloro-2-methylphenyl group at R2 (Compound 8b), are favorable for cytotoxicity.[2]

Table 2: Tubulin Polymerization Inhibitory Activity of Thiazole Analogs [4]

| Compound ID | Structure Features | Tubulin Polymerization IC50 (nM) |

|---|---|---|

| 4f | Thiazol-5(4H)-one derivative | 9.33 |

| 5a | Thiazol-5(4H)-one derivative | 9.52 |

These compounds demonstrate potent inhibition of tubulin polymerization at nanomolar concentrations, validating the proposed mechanism of action.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess cell viability.[8] Its principle lies in the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living, metabolically active cells.[8] The amount of formazan produced is directly proportional to the number of viable cells.

-

Self-Validating System: This protocol incorporates multiple controls (vehicle, untreated, and positive control) to ensure the observed cytotoxicity is due to the test compound and not an artifact of the solvent or assay conditions. The dose-response curve validates the biological effect.

Step-by-Step Methodology:

-

Cell Plating: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the dimethyl-thiazolyl compound in a suitable solvent like DMSO. Create a series of dilutions in culture medium to achieve the final desired concentrations for the dose-response curve.

-

Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for:

-

Vehicle Control: Cells treated with medium containing the highest concentration of the solvent (e.g., 0.1% DMSO).

-

Untreated Control: Cells with fresh medium only.

-

Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).

-

-

Incubation: Incubate the plate for a specified duration, typically 48 or 72 hours, at 37°C and 5% CO2.[1]

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C, until a purple precipitate is visible.[8]

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Chapter 2: Anti-inflammatory Activity of Dimethyl-Thiazolyl Derivatives

Chronic inflammation is a key pathological driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. A central pathway in inflammation is the production of prostaglandins, mediated by cyclooxygenase (COX) enzymes.

Mechanism of Action: Selective COX-2 Inhibition

There are two primary isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa.[9] In contrast, COX-2 is typically absent in most tissues but is rapidly induced at sites of inflammation, where it produces prostaglandins that mediate pain and swelling.[9][10]

-

Causality in Experimental Design: The rationale for developing selective COX-2 inhibitors is to achieve anti-inflammatory efficacy while minimizing the gastrointestinal side effects associated with non-selective NSAIDs (like ibuprofen) that inhibit both isoforms. The structural differences between the active sites of COX-1 and COX-2 allow for the design of selective inhibitors. Thiazole-carboxamide derivatives have been successfully designed to preferentially bind to the COX-2 active site.[11][12]

The inflammatory stimulus (e.g., lipopolysaccharide, LPS) often triggers signaling through the Nuclear Factor-kappa B (NF-κB) pathway.[13][14] Activation of NF-κB leads to its translocation to the nucleus, where it promotes the transcription of pro-inflammatory genes, including COX-2, TNF-α, and IL-6.[13] By inhibiting COX-2, dimethyl-thiazolyl compounds act downstream to block the synthesis of prostaglandins, thereby reducing the inflammatory response. Some evidence also suggests certain thiazolidinone derivatives may directly inhibit NF-κB expression, providing an upstream mechanism of action.[15]

Visualization: COX-2 Mediated Inflammatory Pathway

This diagram outlines the inflammatory cascade and the point of intervention for selective COX-2 inhibitors.

Sources

- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]

- 7. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assaygenie.com [assaygenie.com]

- 11. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]

Methodological & Application

Synthesis Protocol for (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine Dihydrochloride: A Comprehensive Guide for Researchers

This document provides a detailed, research-grade guide for the synthesis of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride, a valuable building block in medicinal chemistry and drug discovery. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the chemical transformations and the rationale behind the chosen methodologies. This guide emphasizes scientific integrity, reproducibility, and safety.

Introduction and Significance

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the design of novel therapeutic agents. (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride serves as a key intermediate, providing a reactive primary amine handle on a stable, substituted thiazole core. This allows for further molecular elaboration and the construction of diverse chemical libraries for screening and lead optimization. This guide outlines a robust and efficient four-step synthetic sequence to obtain this target compound with high purity.

Overall Synthetic Strategy

The synthesis of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride is approached through a logical and well-established sequence of reactions. The overall strategy involves the initial construction of the 2,4-dimethylthiazole core, followed by functionalization at the C5 position to introduce a formyl group. This aldehyde is then converted to the desired primary amine via reductive amination, and finally, the stable dihydrochloride salt is prepared.

Step 1: Hantzsch Thiazole Synthesis of 2,4-Dimethylthiazole

The foundational step in this synthesis is the construction of the 2,4-dimethylthiazole ring system via the classic Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[1][2] For the synthesis of 2,4-dimethylthiazole, thioacetamide is reacted with 3-chloro-2-butanone.

Protocol: Synthesis of 2,4-Dimethylthiazole

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Thioacetamide | 75.13 | 75.1 g | 1.0 | Purity ≥ 98% |

| 3-Chloro-2-butanone | 106.55 | 111.9 g (105 mL) | 1.05 | Purity ≥ 95% |

| Ethanol | 46.07 | 500 mL | - | Anhydrous |

Procedure:

-

To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thioacetamide (75.1 g, 1.0 mol) and anhydrous ethanol (500 mL).

-

Stir the mixture at room temperature until the thioacetamide is completely dissolved.

-

Slowly add 3-chloro-2-butanone (111.9 g, 1.05 mol) to the solution over a period of 30 minutes. The addition is exothermic, and the reaction temperature should be monitored and maintained below 40 °C using a water bath if necessary.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.

-